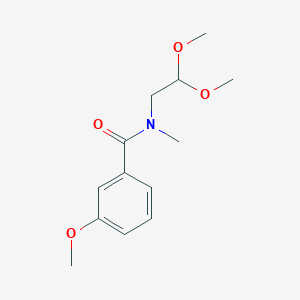
(3,4-difluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-difluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine, also known as DFPMD, is a synthetic compound that has been used in scientific research for its potential therapeutic properties.
Aplicaciones Científicas De Investigación
(3,4-difluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine has been studied for its potential therapeutic properties in various scientific research fields, including neuroscience and cancer research. In neuroscience, (3,4-difluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, (3,4-difluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine has been shown to inhibit the growth of cancer cells and may have potential as a chemotherapeutic agent.
Mecanismo De Acción
The exact mechanism of action of (3,4-difluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine is not fully understood, but it is believed to act through the modulation of various signaling pathways in cells. In neuroscience, (3,4-difluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine has been shown to activate the Nrf2/ARE signaling pathway, which is involved in cellular stress response and antioxidant defense. In cancer research, (3,4-difluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
(3,4-difluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine has been shown to have various biochemical and physiological effects in cells. In neuroscience, (3,4-difluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine has been shown to protect neurons from oxidative stress and inflammation. In cancer research, (3,4-difluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3,4-difluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine has several advantages for lab experiments, including its synthetic availability, low toxicity, and potential therapeutic properties. However, its limitations include its limited solubility and stability, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for (3,4-difluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine research, including further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in various diseases. Additionally, the development of (3,4-difluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine analogs and derivatives may provide useful tools for studying its biological effects and potential therapeutic properties.
Conclusion:
In conclusion, (3,4-difluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine is a synthetic compound that has been studied for its potential therapeutic properties in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While further research is needed to fully understand the potential of (3,4-difluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine, it shows promise as a useful tool for studying various biological processes and as a potential therapeutic agent in various diseases.
Métodos De Síntesis
(3,4-difluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine can be synthesized through a multistep process involving the reaction of 3,4-difluoronitrobenzene with 4-methoxy-2,3-dimethylbenzylamine in the presence of reducing agents. The resulting intermediate is then treated with a strong acid to yield the final product.
Propiedades
IUPAC Name |
3,4-difluoro-N-[(4-methoxy-2,3-dimethylphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO/c1-10-11(2)16(20-3)7-4-12(10)9-19-13-5-6-14(17)15(18)8-13/h4-8,19H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAPWYRFANTLBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CNC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-[(4-methoxy-2,3-dimethylphenyl)methyl]aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-amino-5-{[benzyl(methyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5856720.png)

methanone](/img/structure/B5856734.png)


![3-(2-hydroxyethyl)-5-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5856756.png)

![4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine](/img/structure/B5856763.png)
![2,2'-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylimino)diethanol](/img/structure/B5856764.png)




